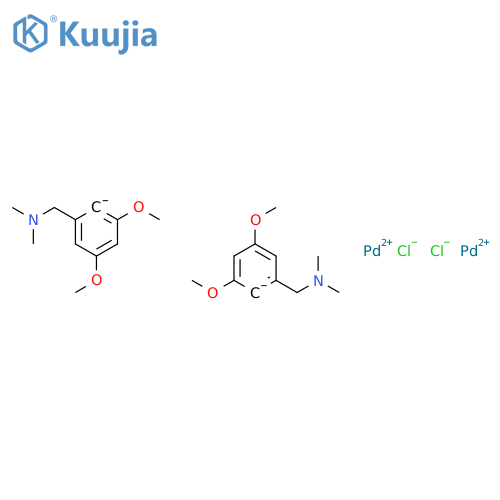Cas no 18987-71-8 (Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II))
Di-mu-chlorobis[2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,N]dipalladium(II)は、有機合成化学において重要なパラジウム触媒の一つです。この化合物は、C,N配位子を有する二核パラジウム錯体として設計されており、高い反応性と選択性を示します。特に、クロスカップリング反応やC-H活性化反応において優れた触媒活性を発揮し、複雑な骨格構築を効率的に進行させます。配位子に含まれるジメチルアミノ基とジメトキシ基が金属中心の電子状態を最適化し、反応の制御を可能にしています。また、二核構造が安定性を向上させ、高温条件や長時間反応にも耐える特性を持ちます。医薬品中間体や機能性材料の合成において、高い再現性と信頼性を提供する触媒として利用されています。

18987-71-8 structure
商品名:Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)
CAS番号:18987-71-8
MF:C22H34Cl2N2O4Pd2
メガワット:674.262361049652
MDL:MFCD22124719
CID:2200308
PubChem ID:135727238
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) 化学的及び物理的性質
名前と識別子
-
- 1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine,palladium(2+),dichloride
- Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
- Di-μ-chlorobis[2-[(diMethylaMino)Methyl]-4,6-diMethoxyphenyl-C,N]dipalladiuM(II)
- -chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
- Dichloroniopalladium;1-(3,5-dimethoxybenzene-6-id-1-yl)-N,N-dimethylmethanamine;palladium
- D90251
- 18987-71-8
- Di--chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II)
- MFCD22124719
- Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)
-
- MDL: MFCD22124719
- インチ: 1S/2C11H16NO2.2ClH.2Pd/c2*1-12(2)8-9-5-10(13-3)7-11(6-9)14-4;;;;/h2*5,7H,8H2,1-4H3;2*1H;;/q2*-1;;;;+2
- InChIKey: KMCZAHZAAFWMFF-UHFFFAOYSA-N
- ほほえんだ: [Pd].[Pd]([Cl+][H])[Cl+][H].O(C([H])([H])[H])C1=C([H])C(=C([H])C(C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=[C-]1)OC([H])([H])[H].O(C([H])([H])[H])C1=C([H])C(=C([H])C(C([H])([H])N(C([H])([H])[H])C([H])([H])[H])=[C-]1)OC([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 669.98100
- どういたいしつりょう: 671.99652g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 32
- 回転可能化学結合数: 8
- 複雑さ: 671
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- ゆうかいてん: 180°C(lit.)
- PSA: 43.40000
- LogP: -2.86080
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB474236-1 g |
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II), 98%; . |
18987-71-8 | 98% | 1g |
€237.10 | 2023-07-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154286-200mg |
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) |
18987-71-8 | >98.0%(T) | 200mg |
¥298.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D870001-200mg |
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) |
18987-71-8 | 98% | 200mg |
288.00 | 2021-05-17 | |
| Aaron | AR00AES8-1g |
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-c,n]dipalladium(ii) |
18987-71-8 | 98% | 1g |
$713.00 | 2025-01-23 | |
| 1PlusChem | 1P00AEJW-1g |
Di-Mu-chlorobis[2-[(diMethylaMino)Methyl]-4,6-diMethoxyphenyl-C,N]dipalladiuM(II) |
18987-71-8 | ≥ 98% (Assay by titration) | 1g |
$417.00 | 2024-06-17 | |
| A2B Chem LLC | AE84620-250mg |
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-c,n]dipalladium(ii) |
18987-71-8 | ≥ 98% (Assay by titration) | 250mg |
$183.00 | 2024-01-02 | |
| TRC | D271460-2000mg |
Di-mu-chlorobis[2-[(dimethylamino)methyl]-4,6-dimethoxyphenyl-C,N]dipalladium(II) |
18987-71-8 | 2g |
$ 555.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154286-1G |
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) |
18987-71-8 | >98.0%(T) | 1g |
¥1038.90 | 2023-09-03 | |
| 1PlusChem | 1P00AEJW-250mg |
Di-Mu-chlorobis[2-[(diMethylaMino)Methyl]-4,6-diMethoxyphenyl-C,N]dipalladiuM(II) |
18987-71-8 | ≥ 98% (Assay by titration) | 250mg |
$219.00 | 2024-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4112-1g |
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) |
18987-71-8 | 98.0%(T) | 1g |
¥990.0 | 2023-09-02 |
Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II) 関連文献
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
18987-71-8 (Di-mu-chlorobis2-(dimethylamino)methyl-4,6-dimethoxyphenyl-C,Ndipalladium(II)) 関連製品
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
